molecular formula C10H14O B1587057 1-(4-Methylphenyl)-1-propanol CAS No. 25574-04-3

1-(4-Methylphenyl)-1-propanol

Cat. No.: B1587057
CAS No.: 25574-04-3
M. Wt: 150.22 g/mol
InChI Key: ZBDUWPZEVMGAMD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-propanol is a secondary alcohol derivative . It serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The structure can also be viewed using Java or Javascript .

Scientific Research Applications

Molecular Dynamics and Physical Properties

1-(4-Methylphenyl)-1-propanol has been studied for its interesting molecular dynamic properties. Research by Kołodziej et al. (2020) explored the behavior of this compound under different pressures, revealing significant insights into its molecular dynamics and intermolecular bonding characteristics. This research is valuable for understanding the physical properties of substances with similar structures (Kołodziej et al., 2020).

Biodegradation and Environmental Chemistry

In the realm of environmental chemistry, Spivack et al. (1994) investigated the metabolic pathways of bisphenol A (BPA) by bacteria, which involves a compound structurally related to this compound. This study offers insights into the biodegradation of phenolic compounds and has implications for environmental remediation efforts (Spivack et al., 1994).

Neuroprotective Potential

A significant area of research has been the exploration of compounds structurally similar to this compound for their neuroprotective properties. Menniti et al. (1997, 2000) studied variants of this compound, revealing their potential as NMDA receptor antagonists, highlighting their role in neuroprotection and possible therapeutic applications in neurological disorders (Menniti et al., 1997); (Menniti et al., 2000).

Synthesis and Application in Pharmaceutical Chemistry

Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase, demonstrating its application in creating chiral intermediates for antidepressant drugs. This research highlights the importance of this compound derivatives in pharmaceutical synthesis (Choi et al., 2010).

Analytical and Kinetic Studies

Norcross et al. (1997) conducted studies on the oxidation of secondary alcohols, including derivatives of this compound, providing valuable data on reaction kinetics and mechanisms. This research is crucial for understanding the chemical behavior of similar compounds in various reactions (Norcross et al., 1997).

Safety and Hazards

Safety data sheets suggest that 1-(4-Methylphenyl)-1-propanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

The role of 1-(4-Methylphenyl)-1-propanol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s molecular structure, particularly the presence of the methylphenyl and propanol groups .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

1-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUWPZEVMGAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383165
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25574-04-3
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylphenyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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